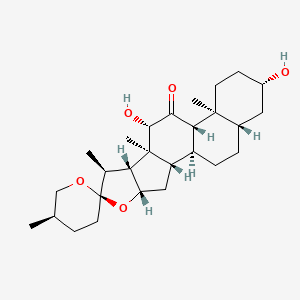![molecular formula C14H24O2Si B8482203 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol](/img/structure/B8482203.png)
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol
描述
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol is an organic compound that features a benzene ring substituted with a tert-butyldimethylsiloxy group and an ethanol group. This compound is often used in organic synthesis due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the benzeneethanol moiety .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Ethylbenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsiloxy group can be selectively removed under mild acidic or basic conditions, allowing for controlled deprotection and further functionalization of the molecule .
相似化合物的比较
Similar Compounds
4-(tert-Butyldimethylsiloxy)-2-methoxybenzyl: Another compound with a similar protecting group used in organic synthesis.
tert-Butyldimethylsilyloxyacetaldehyde: Used for protecting aldehyde functionalities.
tert-Butyldimethylsilyloxypropane: Employed in the protection of hydroxyl groups in aliphatic compounds.
Uniqueness
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol is unique due to its combination of a benzene ring and an ethanol group, which provides distinct reactivity and versatility in organic synthesis. Its ability to form stable silyl ethers makes it a valuable tool for protecting hydroxyl groups during complex synthetic procedures.
属性
分子式 |
C14H24O2Si |
|---|---|
分子量 |
252.42 g/mol |
IUPAC 名称 |
2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-13-8-6-12(7-9-13)10-11-15/h6-9,15H,10-11H2,1-5H3 |
InChI 键 |
MAMJBAMXDQAXDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B8482132.png)







![Methyl [trans-4-(4-aminophenyl)cyclohexyl]acetate](/img/structure/B8482210.png)




